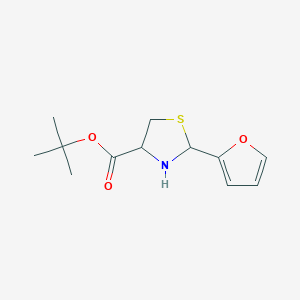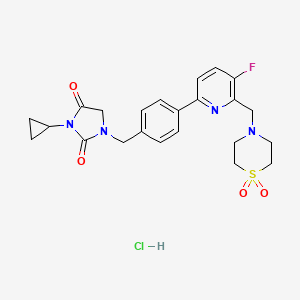
LEI 101 hydrochloride
Vue d'ensemble
Description
LEI 101 hydrochloride is a potent and selective partial agonist of the cannabinoid receptor type 2 (CB2). It exhibits more than 100-fold selectivity for CB2 over cannabinoid receptor type 1 (CB1) and does not significantly interact with other enzymes such as fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MAGL), diacylglycerol lipase (DAGL), or N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD) . This compound has shown antinociceptive activity in a rat neuropathic pain model and has been found to attenuate renal inflammation in a mouse kidney damage model .
Applications De Recherche Scientifique
LEI 101 hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the CB2 receptor and its role in various physiological processes.
Biology: Investigated for its effects on cellular signaling pathways and its potential as a therapeutic agent.
Medicine: Explored for its potential in treating conditions such as neuropathic pain and renal inflammation.
Industry: Utilized in the development of new pharmaceuticals targeting the CB2 receptor.
In Vivo
In vivo research has been conducted to study the effects of LEI 101 hydrochloride on inflammation, allergic reactions, and other biological processes. In particular, this compound has been studied for its potential use as an inhibitor of LTB4 and other leukotrienes. In vivo studies have shown that this compound is capable of inhibiting the production of LTB4 in laboratory animals, suggesting that it may be useful in the treatment of inflammatory and allergic diseases.
In Vitro
In vitro research has been conducted to study the effects of LEI 101 hydrochloride on cell cultures. In particular, this compound has been studied for its potential use as an inhibitor of LTB4 and other leukotrienes. In vitro studies have shown that this compound is capable of inhibiting the production of LTB4 in cell cultures, suggesting that it may be useful in the treatment of inflammatory and allergic diseases.
Mécanisme D'action
LEI 101 hydrochloride exerts its effects by selectively binding to the CB2 receptor, a G protein-coupled receptor predominantly expressed in immune cells. Upon binding, it activates the receptor, leading to the modulation of intracellular signaling pathways such as the cyclic adenosine monophosphate (cAMP) pathway and the mitogen-activated protein kinase (MAPK) pathway . This results in anti-inflammatory and antinociceptive effects, making it a potential therapeutic agent for various inflammatory and pain-related conditions .
Activité Biologique
The biological activity of LEI 101 hydrochloride has been studied in both in vivo and in vitro research. In particular, this compound has been studied for its potential use as an inhibitor of LTB4 and other leukotrienes. In vivo studies have shown that this compound is capable of inhibiting the production of LTB4 in laboratory animals, suggesting that it may be useful in the treatment of inflammatory and allergic diseases. In vitro studies have also shown that this compound is capable of inhibiting the production of LTB4 in cell cultures.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in both in vivo and in vitro research. In particular, this compound has been studied for its potential use as an inhibitor of LTB4 and other leukotrienes. In vivo studies have shown that this compound is capable of inhibiting the production of LTB4 in laboratory animals, suggesting that it may be useful in the treatment of inflammatory and allergic diseases. In vitro studies have also shown that this compound is capable of inhibiting the production of LTB4 in cell cultures. Additionally, this compound has been shown to inhibit the production of other leukotrienes, such as LTC4 and LTD4.
Avantages Et Limitations Des Expériences En Laboratoire
The use of LEI 101 hydrochloride in laboratory experiments has several advantages and limitations. One advantage is that this compound is a synthetic compound and can be synthesized in a laboratory setting. This makes it relatively easy to obtain and use in experiments. Additionally, this compound has been studied extensively in both in vivo and in vitro research, making it a well-understood compound.
However, there are also some limitations to the use of this compound in laboratory experiments. One limitation is that the compound is relatively expensive and may not be accessible to all laboratories. Additionally, the mechanism of action of this compound is not fully understood, making it difficult to predict the effects of the compound in certain experiments.
Orientations Futures
The potential applications of LEI 101 hydrochloride are vast, and there are many possible future directions for research. One possible direction is to investigate the effects of this compound on other biological processes, such as cell proliferation and apoptosis. Additionally, further research could be conducted to understand the mechanism of action of this compound and to identify other potential therapeutic applications of the compound. Additionally, further research could be conducted to develop more cost-effective methods of synthesizing this compound in a laboratory setting. Finally, further research could be conducted to investigate the potential side effects of this compound, as well as its potential interactions with other drugs.
Méthodes De Synthèse
LEI 101 hydrochloride is synthesized from the natural compound leukotriene B4 (LTB4) by the addition of hydrochloride (HCl). This process is known as “chlorination” and is a commonly used method of synthesizing compounds. The synthesis of this compound is carried out by reacting the LTB4 molecule with HCl in a laboratory setting. The reaction is performed in a solvent, typically an organic solvent such as ethyl acetate, and is catalyzed by an acid, such as hydrochloric acid. The reaction is typically carried out at room temperature, and the resulting product is this compound.
Analyse Biochimique
Biochemical Properties
LEI 101 hydrochloride interacts with the CB2 receptor, acting as a partial agonist . It does not significantly interact with other enzymes such as hFAAH, MAGL, DAGL, or NAPE-PLD . The nature of these interactions is characterized by the compound’s high selectivity for the CB2 receptor, which is part of the endocannabinoid system involved in various physiological processes.
Cellular Effects
This compound influences cell function by interacting with the CB2 receptor . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to display antinociceptive activity in a rat neuropathic pain model and attenuate renal inflammation in a mouse kidney damage model .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the CB2 receptor as a partial agonist This binding interaction can lead to changes in gene expression and influence various cellular processes
Dosage Effects in Animal Models
In animal models, this compound at a dose of 3 or 10 mg·kg(-1) has been shown to prevent kidney dysfunction and/or morphological damage induced by cisplatin . These protective effects were associated with improved renal histopathology, attenuated oxidative stress, and inflammation in the kidney . These effects were absent in CB2 receptor knockout mice .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of LEI 101 hydrochloride involves multiple steps, starting with the preparation of the core imidazolidinedione structure. The key steps include:
Formation of the imidazolidinedione core: This is achieved through the reaction of appropriate amines with carbonyl compounds under controlled conditions.
Introduction of the cyclopropyl group: This step involves the cyclopropanation of the imidazolidinedione core using cyclopropyl bromide in the presence of a base.
Attachment of the pyridinyl and phenyl groups: These groups are introduced through nucleophilic substitution reactions using appropriate pyridinyl and phenyl halides.
Final hydrochloride formation: The compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization, filtration, and chromatography to obtain high-purity this compound.
Quality control: Ensuring the final product meets purity standards through rigorous testing, including high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
LEI 101 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases or catalysts.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
JWH-133: Another selective CB2 receptor agonist with similar anti-inflammatory properties.
AM1241: A CB2 receptor agonist known for its analgesic effects.
GW405833: A CB2 receptor agonist with potential therapeutic applications in pain management.
Uniqueness
LEI 101 hydrochloride is unique due to its high selectivity for the CB2 receptor over the CB1 receptor, making it less likely to cause psychoactive effects associated with CB1 activation. Additionally, its oral bioavailability and low brain penetration make it a promising candidate for peripheral therapeutic applications .
Propriétés
IUPAC Name |
3-cyclopropyl-1-[[4-[6-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-5-fluoropyridin-2-yl]phenyl]methyl]imidazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O4S.ClH/c24-19-7-8-20(25-21(19)14-26-9-11-33(31,32)12-10-26)17-3-1-16(2-4-17)13-27-15-22(29)28(23(27)30)18-5-6-18;/h1-4,7-8,18H,5-6,9-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLLNJWPLUIBCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)CC3=CC=C(C=C3)C4=NC(=C(C=C4)F)CN5CCS(=O)(=O)CC5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClFN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



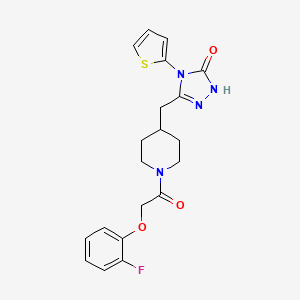
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(morpholino)methanone](/img/structure/B2972755.png)
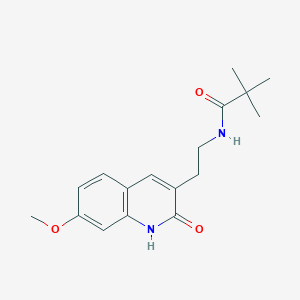
![1-(Chloromethyl)-3-(2-ethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2972757.png)
![2-(2,6-dimethylmorpholine-4-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2972759.png)
![N~4~-(4-chlorophenyl)-N~6~-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2972762.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2972767.png)

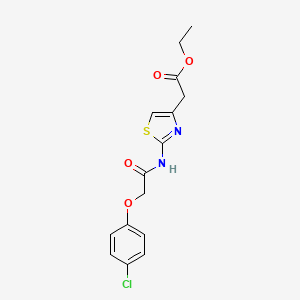
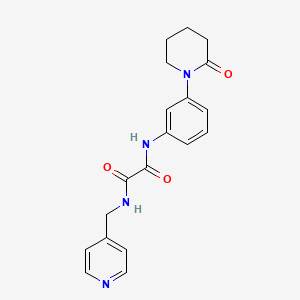
![1-Methyl-4-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2972771.png)
![2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B2972772.png)

